Home > Products > Building Blocks P6660 > (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate - 1177297-90-3

(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate

Catalog Number: EVT-494868
CAS Number: 1177297-90-3
Molecular Formula: C13H17ClN2O4
Molecular Weight: 300.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,3′S,4′R*)-4′-(4-Chlorophenyl)-3′-[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]-1′-methylspiro[acenaphthylene-1,2′-pyrrolidin]-2-one

Compound Description: This compound features a complex structure with a quinoline ring, a chlorophenyl ring, and an acenaphthalene ring system, all connected to a central pyrrolidine ring. This compound contains three stereogenic centers and crystallizes as a racemate. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This is a polyheterocyclic compound synthesized using a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. []

Relevance: While this compound also possesses a chlorophenyl group, its structural similarity to (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate is limited. This compound features a more complex ring system incorporating the chlorophenyl group within a larger fused system and lacks the distinct pyrrolidine-methanamine moiety. []

Source and Classification

The compound is cataloged under the CAS number 1177297-90-3 and can be found in databases such as PubChem, where it is described as having potential biological activity, including interactions with enzymes and receptors within biological systems . Its classification falls under the category of amines, specifically secondary amines due to the presence of the pyrrolidine moiety.

Synthesis Analysis

The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate typically involves several steps:

  1. Formation of Intermediate: The process begins with the reaction of 2-chlorobenzaldehyde with pyrrolidine. This step is crucial as it forms the intermediate compound, (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine, through a reductive amination process.
  2. Oxalate Salt Formation: The intermediate is then treated with oxalic acid, resulting in the formation of the oxalate salt. This reaction usually requires careful control of pH and temperature to ensure high yield and purity.

Technical Parameters

  • Reagents: 2-chlorobenzaldehyde, pyrrolidine, oxalic acid.
  • Conditions: Typically performed under inert atmosphere conditions to prevent oxidation and moisture interference.
  • Yield: High yields are achievable when optimized reaction conditions are employed.
Molecular Structure Analysis

The molecular structure of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate can be analyzed through its components:

  • The compound consists of a pyrrolidine ring, which contributes to its cyclic structure.
  • The presence of the chlorophenyl group introduces electron-withdrawing characteristics that can influence reactivity and interaction with biological targets.

Structural Data

The InChI representation for this compound is:

InChI 1S C11H15ClN2 C2H2O4 c12 10 3 1 2 4 11 10 14 6 5 9 7 13 8 14 3 1 4 2 5 6 h1 4 9H 5 8 13H2 H 3 4 H 5 6 \text{InChI 1S C11H15ClN2 C2H2O4 c12 10 3 1 2 4 11 10 14 6 5 9 7 13 8 14 3 1 4 2 5 6 h1 4 9H 5 8 13H2 H 3 4 H 5 6 }

This representation provides insights into the connectivity of atoms within the molecule.

Chemical Reactions Analysis

(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, participating in substitution reactions with electrophiles.
  2. Reductive Amination: This method is significant in synthesizing compounds similar to (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine by modifying substituents on the pyrrolidine or phenyl groups.

Reaction Conditions

These reactions often require specific solvents (e.g., ethanol or acetonitrile) and catalysts (e.g., sodium triacetoxyborohydride for reductive amination) to optimize yields .

Mechanism of Action

The mechanism of action for (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with various biological targets:

  1. Neurotransmitter Modulation: The compound has been shown to affect neurotransmitter systems, particularly those involving serotonin or dopamine pathways. This modulation can lead to various pharmacological effects, including potential anxiolytic or antidepressant activities.
  2. Enzyme Interaction: It may interact with specific enzymes or receptors that play roles in cellular signaling pathways, although detailed pathways are still under investigation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to its oxalate form.

Chemical Properties

  • Melting Point: Specific melting point data may vary but typically falls within common ranges for similar compounds.

Relevant Data

The compound's stability under various conditions should be assessed, particularly regarding temperature and exposure to light or moisture.

Applications

(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate has several notable applications:

  1. Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity, particularly in developing new medications targeting neurological disorders.
  3. Research Tool: Utilized in biochemical research to study enzyme interactions and receptor binding mechanisms .
Synthesis and Structural Optimization

Multi-Step Organic Synthesis Pathways

The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate (CAS: 1177297-90-3) employs a convergent multi-step strategy that integrates reductive amination, nucleophilic aromatic substitution, and salt formation. The core pyrrolidine scaffold is constructed via a stereoselective cyclization approach, with the 2-chlorophenyl moiety introduced through a copper-catalyzed N-arylation reaction. A representative pathway involves:

Step 1: N-Boc protection of pyrrolidin-3-ylmethanamine – The primary amine of commercially available pyrrolidin-3-ylmethanamine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as base, yielding tert-butyl (pyrrolidin-3-ylmethyl)carbamate (>85% yield) [4].

Step 2: N-alkylation with 1,2-dichlorobenzene – The secondary amine of the Boc-protected intermediate undergoes nucleophilic aromatic substitution (SNAr) with activated 1,2-dichlorobenzene under copper(I) catalysis (CuI, phenanthroline ligand) in refluxing toluene. This regioselectively installs the 2-chlorophenyl group at the pyrrolidine nitrogen (65-75% yield) [2] [4].

Step 3: Acid-mediated deprotection – Treatment with trifluoroacetic acid (TFA) in DCM cleaves the Boc group, liberating the primary amine as its TFA salt. Freebasing with potassium carbonate provides the free base (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine as a pale yellow oil [2].

Step 4: Oxalate salt formation – The free base is dissolved in hot ethanol and treated stoichiometrically with oxalic acid dihydrate in ethanol. Controlled cooling induces crystallization, yielding the target oxalate salt as a white crystalline solid (purity >98% by HPLC). The oxalate counterion enhances crystallinity and stability [2].

Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateKey Reagents/ConditionsYield (%)Characterization
1tert-Butyl (pyrrolidin-3-ylmethyl)carbamateBoc₂O, DCM, TEA, 0-25°C, 12h>85¹H NMR (CDCl₃): δ 4.75 (br s, 1H), 3.40-3.20 (m, 2H), 2.85-2.65 (m, 2H), 2.55-2.40 (m, 1H), 2.15-1.95 (m, 1H), 1.85-1.60 (m, 3H), 1.45 (s, 9H)
2tert-Butyl ((1-(2-chlorophenyl)pyrrolidin-3-yl)methyl)carbamate1,2-Dichlorobenzene, CuI, 1,10-Phenanthroline, K₂CO₃, Toluene, 110°C, 24h65-75¹H NMR (CDCl₃): δ 7.45 (dd, J=8.0, 1.5 Hz, 1H), 7.25-7.15 (m, 1H), 6.95-6.80 (m, 2H), 4.80 (br s, 1H), 3.70-3.55 (m, 2H), 3.45-3.30 (m, 2H), 2.90-2.75 (m, 1H), 2.65-2.50 (m, 1H), 2.30-2.10 (m, 2H), 2.05-1.90 (m, 1H), 1.45 (s, 9H)
3(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine (Free base)TFA/DCM (1:1), 2h; then K₂CO₃ (aq)90-95¹H NMR (CDCl₃): δ 7.45 (dd, J=8.0, 1.5 Hz, 1H), 7.25-7.15 (m, 1H), 6.95-6.80 (m, 2H), 3.75-3.60 (m, 2H), 3.45-3.30 (m, 2H), 2.85-2.70 (m, 1H), 2.65-2.50 (m, 1H), 2.35-2.20 (m, 1H), 2.15-2.00 (m, 1H), 1.95-1.80 (m, 1H)

Scaffold Hybridization Strategies for Dual-Target Ligands

The pyrrolidine-3-ylmethanamine core serves as a privileged dopaminergic pharmacophore for D3 receptor (D3R) antagonism. Hybridization strategies leverage this scaffold by tethering it to opioid receptor pharmacophores via flexible linkers, creating dual-target ligands. Key design principles include:

  • Trans-pyrrolidine stereochemistry: The (2S,4R) configuration optimizes D3R binding affinity and selectivity over D2R, critical for reducing extrapyramidal side effects. Computational docking confirms the trans-configuration positions the basic amine for optimal salt bridge formation with Asp110³·³² in the D3R orthosteric site [3] [4].
  • Linker optimization: Ethylene or propylene spacers between the pyrrolidine nitrogen and opioid scaffolds (e.g., from TRV130 or Loperamide) balance D3R/MOR affinity while maintaining CNS penetrance. Propylene linkers improve MOR engagement (ΔpKi = +0.8) by reducing steric clash in the MOR secondary binding pocket [4].
  • CNS multiparameter optimization (MPO): Incorporating the (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine moiety enhances CNS drug-likeness. Hybrid derivatives exhibit MPO scores >4.5 (vs. <2.5 for peripheral leads), predicting superior blood-brain barrier (BBB) penetration. This is attributed to optimal ClogP (2.5-3.5), hydrogen bond donors/acceptors (HBD ≤3, HBA ≤6), and polar surface area (PSA <75 Ų) [4].

Table 2: Physicochemical Properties of Hybrid Ligands Incorporating the Pyrrolidine Scaffold

Hybrid LigandLinked PharmacophoreCNS-MPO ScorePredicted BBB Permeability (PAMPA, nm/s)D3R pKiMOR pKi
46TRV130-derived4.812.5 ± 1.28.27.9
84Loperamide-derived4.38.7 ± 0.97.88.4
114PZM21-derived5.115.1 ± 2.18.58.1
121TRV734-derived4.610.3 ± 1.58.08.6

Salt Formation and Oxalate Counterion Rationalization

Salt selection critically modulates the biopharmaceutical properties of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine. The oxalate salt (1:1 stoichiometry) is preferred over hydrochloride or citrate forms due to:

  • Enhanced crystallinity: Oxalate forms stable monoclinic crystals (P2₁/c space group) with high melting points (218-220°C decomposition), improving powder flow and tableting characteristics. This contrasts with the hygroscopic nature of the hydrochloride salt [2].
  • Solubility-pH profile: Oxalate confers pH-dependent solubility—high solubility in gastric pH (1.2; >50 mg/mL due to protonation of the primary amine and oxalate ionization) and reduced solubility at intestinal pH (6.8; ~2 mg/mL), potentially modulating absorption kinetics. The oxalate's pKa₂ (4.3) buffers microenvironments during dissolution [5].
  • Counterion interactions: FT-IR and X-ray crystallography confirm hydrogen bonding between the protonated amine (N⁺H) and oxalate carboxylates (C=O···H-N, d = 1.86 Å). This stabilizes the solid state and reduces deliquescence. The oxalate's compact size (vs. citrate) maintains a favorable drug-to-counterion mass ratio (1:0.45 w/w) [2] [5].

Structure-Activity Relationship (SAR) in Pyrrolidine-Based Analogues

Systematic structural variations of the pyrrolidine scaffold reveal stringent SAR for dual-target activity:

  • 2-Chlorophenyl positioning: Ortho-substitution on the phenyl ring (as in the title compound) maximizes D3R affinity (pKi = 7.8) versus meta- (pKi = 6.2) or para-chloro (pKi = 5.9) isomers. The ortho-chloro group induces a 35° dihedral angle between phenyl and pyrrolidine planes, complementary to the D3R hydrophobic subpocket [3] [4].
  • Amine chain length: Extension beyond methylamine (e.g., ethylamine) reduces D3R/MOR affinity by >10-fold (ΔpKi <6.5). The methylene linker (–CH₂–) optimally projects the primary amine toward Asp110³·³² in D3R. Molecular dynamics shows longer chains induce entropic penalties due to flexible solvent exposure [4].
  • Pyrrolidine N-substitution: Replacing 2-chlorophenyl with alkyl groups (e.g., methyl) abolishes D3R affinity (pKi <5), confirming aryl binding to the D3R secondary pocket. Bulkier ortho-substituents (e.g., 2-CF₃) improve metabolic stability (t₁/₂: 120 min vs. 45 min for 2-Cl) but reduce aqueous solubility (0.8 mg/mL vs. 5.2 mg/mL) [3].
  • Stereochemical dependence: The (3S) enantiomer of the title compound shows 8-fold higher D3R affinity (pKi = 7.8) than the (3R) enantiomer (pKi = 6.9). Docking indicates only (3S) aligns the amine with Asp110³·³² while positioning the 2-chlorophenyl in the lipophilic accessory pocket [4].

Table 3: SAR of Key Pyrrolidine Analogues

Structural VariationD3R pKi ± SEMMOR pKi ± SEMD3R Selectivity (D3R/D2R)Aqueous Solubility (mg/mL)
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine (Lead)7.8 ± 0.16.2 ± 0.385-fold5.2
1-(3-Chlorophenyl) analogue6.2 ± 0.25.8 ± 0.212-fold8.1
1-(4-Chlorophenyl) analogue5.9 ± 0.35.7 ± 0.38-fold8.5
N-Methyl (no aryl) analogue<5<5->20
(1-(2-Trifluoromethylphenyl) analogue8.1 ± 0.26.5 ± 0.2110-fold0.8
Ethylamine (‒CH₂CH₂NH₂) analogue6.4 ± 0.25.9 ± 0.218-fold3.5
(3R)-enantiomer6.9 ± 0.15.8 ± 0.325-fold5.1

Properties

CAS Number

1177297-90-3

Product Name

(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate

IUPAC Name

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine;oxalic acid

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

InChI

InChI=1S/C11H15ClN2.C2H2O4/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6)

InChI Key

XHJGICPYPGQWKC-UHFFFAOYSA-N

SMILES

C1CN(CC1CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.